3-Chloro-2,1-benzothiazole

Description

The exact mass of the compound 3-Chloro-2,1-benzothiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Chloro-2,1-benzothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2,1-benzothiazole including the price, delivery time, and more detailed information at info@benchchem.com.

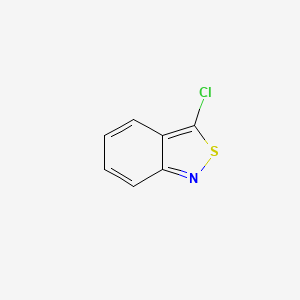

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2,1-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNS/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFCCUQGFJASPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(SN=C2C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00480626 | |

| Record name | 3-chloro-2,1-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34231-96-4 | |

| Record name | 3-chloro-2,1-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-2,1-benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-2,1-benzothiazole: Structure, Properties, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Chloro-2,1-benzothiazole, a heterocyclic compound of interest in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes foundational knowledge with practical insights into its chemical behavior and potential applications. We will delve into its unique structure, physicochemical properties, and explore the synthetic strategies for its formation, with a focus on the underlying chemical principles that govern its reactivity.

Introduction: The Significance of the Benzothiazole Scaffold

The benzothiazole core, a fusion of a benzene and a thiazole ring, is a privileged scaffold in drug discovery.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] The electronic nature of the thiazole ring, combined with the diverse substitution patterns possible on the benzene ring, allows for fine-tuning of the molecule's pharmacokinetic and pharmacodynamic profiles. 3-Chloro-2,1-benzothiazole, an isomer of the more commonly studied 1,2-benzisothiazole, presents a unique set of properties and reactivity patterns that are of growing interest to medicinal chemists.

Chemical Structure and Isomerism

3-Chloro-2,1-benzothiazole is a bicyclic aromatic heterocycle with the molecular formula C₇H₄ClNS.[6] It is crucial to distinguish it from its isomer, 3-chloro-1,2-benzisothiazole, as the position of the sulfur and nitrogen atoms in the five-membered ring significantly influences the molecule's electronic distribution and reactivity.

-

3-Chloro-2,1-benzothiazole: The nitrogen atom is adjacent to the benzene ring, and the sulfur atom is at the 1-position.

-

3-Chloro-1,2-benzisothiazole: The sulfur atom is adjacent to the benzene ring, and the nitrogen atom is at the 2-position.

This structural difference has profound implications for the chemical behavior of these isomers.

Physicochemical and Spectroscopic Properties

While specific experimental data for 3-Chloro-2,1-benzothiazole is not widely available in public literature, we can infer some of its properties based on related structures and general principles. For comparison, key properties of the isomeric 3-Chloro-1,2-benzisothiazole are presented in the table below.

| Property | Value (for 3-Chloro-1,2-benzisothiazole) | Source(s) |

| CAS Number | 7716-66-7 | [1][7] |

| Molecular Formula | C₇H₄ClNS | [1][7] |

| Molecular Weight | 169.63 g/mol | [1][7] |

| Melting Point | 38-44 °C | [1] |

| Boiling Point | 80-86 °C at 0.75 mmHg | [1][7] |

| Solubility | Soluble in Chloroform, Dichloromethane, and Ethyl Acetate | [5][7][8] |

Spectroscopic Characterization (Anticipated for 3-Chloro-2,1-benzothiazole):

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the four protons on the benzene ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing nature of the chloro-thiazole ring system.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals for the carbon atoms in the bicyclic system. The carbon atom attached to the chlorine (C3) will likely appear at a characteristic downfield shift.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for C=N and C=C stretching vibrations within the aromatic system, as well as C-Cl stretching frequencies.

-

Mass Spectrometry (MS): The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound, along with an isotopic peak (M+2) characteristic of the presence of a chlorine atom.

Synthesis of the 2,1-Benzisothiazole Core

The synthesis of the 2,1-benzisothiazole scaffold is less commonly reported than that of its 1,2-isomer. However, a direct and efficient one-step synthesis of the parent 2,1-benzisothiazole has been described, which could serve as a foundational method for obtaining substituted derivatives like 3-Chloro-2,1-benzothiazole.

Conceptual Synthetic Pathway:

A potential approach to 3-Chloro-2,1-benzothiazole could involve the synthesis of the 2,1-benzisothiazolin-3-one core, followed by chlorination.

Figure 1: Conceptual synthetic pathway to 3-Chloro-2,1-benzothiazole.

Experimental Protocol: Synthesis of the Parent 2,1-Benzisothiazole

A reported one-step synthesis involves the reaction of o-toluidine with thionyl chloride in a high-boiling solvent like xylene. This reaction proceeds through a complex mechanism likely involving oxidation-reduction steps.

Step-by-Step Methodology:

-

Combine o-toluidine (1 molar equivalent) and p-xylene (3 molar equivalents) in a round-bottom flask equipped with a reflux condenser.

-

Add thionyl chloride (2 molar equivalents) to the mixture.

-

Heat the reaction mixture under reflux for approximately 10 hours.

-

After cooling, the crude product is isolated by fractional distillation under reduced pressure.

Rationale behind experimental choices: The use of a high-boiling solvent allows for the elevated temperatures required for the reaction to proceed. Thionyl chloride serves as both a reactant and a dehydrating agent. The extended reflux time is necessary to drive the complex series of reactions to completion.

Chemical Reactivity: The Role of the 3-Chloro Substituent

The chlorine atom at the 3-position of the 2,1-benzisothiazole ring is a key functional handle that dictates its reactivity. This position is susceptible to nucleophilic substitution, providing a gateway to a variety of 3-substituted derivatives.

Nucleophilic Substitution Reactions:

3-Chloro-2,1-benzisothiazole readily reacts with a range of nucleophiles to yield 3-substituted products.[9][10] This reactivity is crucial for the derivatization of the scaffold in drug discovery programs.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Biological studies on 2,1-benzisothiazole derivatives. II. Evaluation of antimicrobial and genotoxic properties of bz-nitro-, 3-ethylacetate-, 3-amino- and 3-substituted amino 2,1-benzisothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Chloro-1,2-benzisothiazole | C7H4ClNS | CID 598190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-CHLORO-1,2-BENZISOTHIAZOLE - [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. Cas 7716-66-7,3-Chloro-1,2-benzisothiazole | lookchem [lookchem.com]

- 7. 3-Chloro-1,2-benzisothiazole | 7716-66-7 [chemicalbook.com]

- 8. connectsci.au [connectsci.au]

- 9. connectsci.au [connectsci.au]

- 10. 3 Chloro 1 Exporter,3 Chloro 1 Supplier from Mumbai India [jaychemmarketing.co.in]

3-Chlorobenzo[c]isothiazole CAS number and synonyms

Topic: 3-Chlorobenzo[c]isothiazole: Nomenclature, Synthesis, and Drug Development Applications Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Isomer Distinction

In the field of heterocyclic chemistry and drug development, precision in nomenclature is critical. The term "3-Chlorobenzo[c]isothiazole" refers to a specific, less common isomer (CAS 34231-96-4). However, in commercial and pharmaceutical contexts—specifically regarding the synthesis of antipsychotics like Lurasidone and Ziprasidone —the compound of interest is almost exclusively the 1,2-isomer , formally named 3-Chloro-1,2-benzisothiazole (or 3-chlorobenzo[d]isothiazole, CAS 7716-66-7).

This guide addresses both entities to ensure comprehensive technical accuracy (E-E-A-T), while prioritizing the 1,2-isomer (Benzo[d]) due to its industrial significance as a pharmaceutical building block.

Part 1: Chemical Identity & Nomenclature

The following table clarifies the critical distinction between the two isomers often confused in database searches due to similar IUPAC naming conventions.

| Feature | Target A: The Pharma Standard | Target B: The Literal Query |

| Common Name | 3-Chloro-1,2-benzisothiazole | 3-Chloro-2,1-benzisothiazole |

| IUPAC Name | 3-Chlorobenzo[d]isothiazole | 3-Chlorobenzo[c]isothiazole |

| CAS Number | 7716-66-7 | 34231-96-4 |

| Ring System | 1,2-Benzisothiazole (Thio-nitrogen bond at 1-2) | 2,1-Benzisothiazole (Nitrogen-thio bond at 1-2) |

| Character | Stable aromatic heterocycle; key drug intermediate.[1][2] | Pseudoazulene character; less common; reactive intermediate. |

| Physical State | Solid (MP: 39–44 °C) | Reactive solid/oil (often used in situ). |

| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate.[3] | Soluble in organic solvents.[3][4] |

Structural Visualization

The following diagram contrasts the atomic connectivity of the two isomers to prevent synthetic errors.

Figure 1: Structural comparison between the commercially relevant Benzo[d] isomer and the Benzo[c] isomer.

Part 2: 3-Chloro-1,2-benzisothiazole (CAS 7716-66-7)

The Pharmaceutical Scaffold [5]

This section details the chemistry of the [d] isomer, the primary scaffold for the "azapirone" class of atypical antipsychotics.

Synthetic Protocols

Method A: Chlorination of 1,2-Benzisothiazol-3(2H)-one (Preferred) This is the standard industrial route due to the availability of the saccharin-derivative starting material.

-

Reagents: 1,2-benzisothiazol-3(2H)-one, Phosphorus Oxychloride (

), Phosphorus Pentachloride ( -

Conditions: Heating at 120°C for 2–4 hours.

-

Mechanism: The carbonyl oxygen is activated by the phosphorus reagent, converting the amide-like carbonyl into an imidoyl chloride.

-

Workup: The reaction mixture is poured into ice water (careful hydrolysis of excess

) and extracted with Dichloromethane (DCM). -

Purification: Vacuum distillation or crystallization from hexane.

Method B: Cyclization of Disulfides

-

Precursor: Bis(2-cyanophenyl) disulfide.

-

Reagent: Chlorine gas (

) or Sulfuryl Chloride ( -

Solvent: DMF or Chlorobenzene.

-

Outcome: Oxidative cyclization yields the 3-chloro derivative directly.

Application: Lurasidone Synthesis

The 3-chloro group is a "soft" leaving group activated by the adjacent nitrogen in the heterocyclic ring, making it highly susceptible to Nucleophilic Aromatic Substitution (

Protocol: Synthesis of 3-(1-Piperazinyl)-1,2-benzisothiazole This is the key intermediate (CAS 87691-87-0) for Lurasidone.

-

Reactants: 3-Chloro-1,2-benzisothiazole (1.0 eq) + Piperazine (excess, 3–5 eq).

-

Solvent: Toluene or Acetonitrile.

-

Catalyst: None usually required, though

can be used to scavenge HCl. -

Procedure: Reflux for 12–24 hours. The excess piperazine prevents bis-alkylation.

-

Yield: Typically >85%.

Figure 2: The critical role of 3-chloro-1,2-benzisothiazole in the synthesis of atypical antipsychotics.

Part 3: 3-Chlorobenzo[c]isothiazole (CAS 34231-96-4)

The Benzo[c] / 2,1-Isomer

While less common, the [c] isomer represents a distinct chemical space (pseudoazulenes). Researchers must not confuse this with the [d] isomer.

Synthesis & Reactivity

-

Precursor: 2,1-Benzisothiazol-3-ol (often in tautomeric equilibrium with the ketone).

-

Reagent: Phosphorus Oxychloride (

). -

Reaction: Conversion of the hydroxyl group at position 3 to a chloride.

Reactivity Profile: Unlike the [d] isomer, the [c] isomer is part of a 2,1-benzisothiazole system, which has different electronic distribution.

-

Nucleophilic Substitution: Reacts with alkoxides (

) and amines ( -

Ring Opening: The 2,1-ring system is less stable. Strong nucleophiles (like Cyanide,

) can cause ring fission, leading to low yields of the desired substitution product and formation of acyclic byproducts.

Part 4: Safety & Handling

Both isomers are halogenated heterocycles and should be treated as hazardous.

| Hazard Class | H-Code | Description |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Ventilation: All operations involving heating or

must be performed in a functioning fume hood. -

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Moisture sensitive (hydrolysis of the C-Cl bond can occur over time).

References

-

Synthesis of 3-Chloro-1,2-benzisothiazole: "Method for synthesizing 3-chloro-1,2-benzoisothiazole compounds."[2] Google Patents, CN1850811A. Link

-

Lurasidone Intermediate Process: "Intermediate compounds and process for the preparation of lurasidone and salts thereof." Google Patents, US20140179922A1. Link

-

CAS Registry Data (Benzo[d]): "3-Chloro-1,2-benzisothiazole (CAS 7716-66-7)."[5][6][7][8] CAS Common Chemistry.[7][8] Link

-

CAS Registry Data (Benzo[c]): "3-Chlorobenzo[c]isothiazole (CAS 34231-96-4)."[9] ChemicalBook. Link

-

Reactivity of 2,1-Benzisothiazoles: "The reaction of 3-chloro-substituted 2,1-benzisothiazoles with nucleophiles." Australian Journal of Chemistry, 1975, 28(9), 2051–2055. Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 3-Chloro-1,2-benzisothiazole, 97+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 3-Chloro-benzo[d]isothiazole 1,1-dioxide CAS#: 567-19-1 [m.chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 3-chloro-1,2-benzisothiazole at Best Price in Hyderabad, Telangana | Almelo Pvt. Ltd. [tradeindia.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. 3-Chloro-1,2-benzisothiazole | C7H4ClNS | CID 598190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CAS号列表_3_第207页_Chemicalbook [chemicalbook.com]

Benzo[c]isothiazole Derivatives in Medicinal Chemistry Research

Technical Guide & Whitepaper

Executive Summary

The benzo[c]isothiazole (2,1-benzisothiazole) scaffold represents a unique, "non-classical" heterocyclic system that remains underutilized in medicinal chemistry compared to its 1,2-benzisothiazole (saccharin-like) and 1,3-benzothiazole counterparts. Distinguished by its hypervalent sulfur atom and ortho-quinoid electronic structure, this scaffold offers distinct physicochemical properties, including specific lipophilicity profiles and hydrogen bond accepting capabilities. This guide provides a technical deep-dive into the synthetic accessibility, structural activity relationships (SAR), and pharmacological potential of benzo[c]isothiazole derivatives, specifically highlighting their utility as bio-isosteres of 2H-indazoles and their emerging roles in antimicrobial and anti-inflammatory research.

Structural Significance & Electronic Architecture

The Ortho-Quinoid Character

Unlike the 1,2-benzisothiazole system, which retains a benzenoid carbocycle, the 2,1-benzisothiazole (benzo[c]isothiazole) system possesses significant ortho-quinoid character in the benzene ring. This electronic distribution impacts the reactivity of the C3 position and the stability of the N-S bond.

-

Isosterism: The 2,1-benzisothiazole ring is a direct bio-isostere of the 2H-indazole ring system. Replacing the N-H of indazole with the sulfur of isothiazole alters the polarity and metabolic stability while maintaining the overall planar geometry.

-

Hypervalent Sulfur: The sulfur atom at position 2 exhibits hypervalent characteristics, allowing for unique non-covalent interactions (chalcogen bonding) with biological targets, distinct from standard hydrophobic interactions.

Comparison of Isomers

| Feature | 1,2-Benzisothiazole | 2,1-Benzisothiazole (Benzo[c]isothiazole) |

| Structure | Benzenoid carbocycle | Ortho-quinoid carbocycle |

| Heteroatom Positions | N at 2, S at 1 | N at 1, S at 2 |

| Common Drug Class | Antipsychotics (e.g., Ziprasidone) | Antimicrobials (e.g., Brassilexin mimics) |

| Stability | High | Moderate (Sensitive to reductive ring opening) |

Synthetic Architectures

The construction of the 2,1-benzisothiazole ring has historically been challenging due to the instability of thiohydroxylamine intermediates.[1] Modern approaches focus on oxidative cyclization and [3+2] cycloadditions.

Primary Synthetic Route: Oxidative Cyclization (The Bolm Protocol)

A robust modern method involves the oxidative cyclization of 2-(alkylthiomethyl)anilines using N-chlorosuccinimide (NCS). This route avoids harsh conditions and allows for diverse substitution on the benzene ring.

Mechanism:

-

S-Alkylation: Conversion of 2-aminobenzyl alcohol to the thioether.

-

Chlorination: NCS chlorinates the sulfur/nitrogen center.

-

Cyclization: Base-mediated elimination and ring closure to form the N-S bond.

Visualization: Synthetic Workflow

The following diagram outlines the logical flow for synthesizing the core scaffold and subsequent derivatization.

Figure 1: Step-wise synthetic workflow for the construction and functionalization of the benzo[c]isothiazole scaffold via the Bolm oxidative cyclization method.

Pharmacological Profiles & Therapeutic Applications[2][3][4]

Antimicrobial & Antifungal Activity (The Brassilexin Connection)

The most prominent biological application of benzo[c]isothiazoles is in the realm of antimicrobials, inspired by the phytoalexin Brassilexin (an isothiazolo[5,4-b]indole).

-

Mechanism: These derivatives often act by disrupting cellular redox homeostasis in fungi and bacteria. The N-S bond can undergo reductive cleavage inside the microbial cell, generating reactive persulfides or thiols that interfere with essential enzymes.

-

Target: Broad-spectrum activity against Candida albicans and Gram-positive bacteria.

Anti-inflammatory Potential

Recent studies suggest 2,1-benzisothiazoles can inhibit specific kinase pathways involved in inflammation.

-

Kinase Inhibition: The scaffold serves as an ATP-competitive inhibitor pharmacophore. The planar ring system fits into the adenine-binding pocket of kinases (e.g., GAK), with the nitrogen and sulfur atoms participating in critical hydrogen bonding and chalcogen interactions with the hinge region.

Visualization: Mechanism of Action (Antimicrobial)

Figure 2: Proposed mechanism of antimicrobial action involving intracellular bioactivation and redox stress induction.

Structure-Activity Relationship (SAR) Deep Dive

The SAR of benzo[c]isothiazole is tightly governed by the stability of the heterocyclic ring and the electronic nature of substituents.

SAR Data Summary

| Position | Modification | Effect on Activity | Rationale |

| C3 (H) | Substitution with Aryl/Heteroaryl | Increases Potency | Extends conjugation; improves hydrophobic fit in kinase pockets. |

| C3 (H) | Substitution with bulky Alkyl | Decreases Activity | Steric clash; disrupts planarity. |

| C5/C6 | Electron-Withdrawing Groups (NO2, Cl) | Increases Antimicrobial Activity | Lowers LUMO energy; facilitates reductive bioactivation (N-S cleavage). |

| C5/C6 | Electron-Donating Groups (OMe) | Increases Stability | Stabilizes the quinoid system; better for chronic indications (non-suicide inhibitors). |

| N1 | Oxidation to N-Oxide | Modulates Solubility | Creates a dipole; alters metabolic profile. |

Experimental Protocols

Protocol A: Synthesis of 3-Arylbenzo[c]isothiazole via Oxidative Cyclization

Based on the methodology adapted from Bolm et al. (2016).

Materials:

-

2-(Benzylthiomethyl)aniline (1.0 equiv)

-

N-Chlorosuccinimide (NCS) (1.1 equiv)

-

Sodium Hydroxide (NaOH) (2.5 equiv, aq)

-

Dichloromethane (DCM) (Solvent)

Step-by-Step Procedure:

-

Preparation: Dissolve 2-(benzylthiomethyl)aniline (1.0 mmol) in DCM (10 mL) in a round-bottom flask. Cool to 0°C in an ice bath.

-

Chlorination: Add NCS (1.1 mmol) portion-wise over 10 minutes. Stir at 0°C for 1 hour. Self-Validation: The solution typically changes color (yellow to orange) indicating intermediate formation.

-

Cyclization: Add aqueous NaOH (10%, 5 mL) to the reaction mixture. Vigorously stir at room temperature for 2 hours.

-

Work-up: Separate the organic layer. Extract the aqueous layer with DCM (2 x 10 mL). Combine organic layers, dry over anhydrous

, and concentrate under vacuum. -

Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield the 3-arylbenzo[c]isothiazole.

Protocol B: In Vitro Antimicrobial Susceptibility Assay

Standard Microdilution Method.

Materials:

-

Test Compound (Benzo[c]isothiazole derivative) dissolved in DMSO.

-

Bacterial Strain: Staphylococcus aureus (ATCC 29213).

-

Mueller-Hinton Broth (MHB).

-

96-well microtiter plate.

Step-by-Step Procedure:

-

Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x

CFU/mL). Dilute 1:100 in MHB. -

Dilution: Add 100 µL of MHB to wells in the 96-well plate. Perform serial 2-fold dilutions of the test compound (Start at 100 µM).

-

Inoculation: Add 100 µL of the diluted bacterial suspension to each well. Final volume: 200 µL.

-

Incubation: Incubate at 37°C for 18-24 hours.

-

Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth (turbidity).

-

Control: Include DMSO solvent control (negative) and Vancomycin (positive control).

References

-

Bolm, C., et al. (2016).[1][2] "Benzo[c]isothiazole 2-oxides: Three-Dimensional Heterocycles with Cross-Coupling and Functionalization Potential." Advanced Synthesis & Catalysis.

-

Davis, M. (1972). "The Chemistry of the 2,1-Benzisothiazoles." Advances in Heterocyclic Chemistry.

-

Rozas, I., et al. (2014). "Structure–Activity Relationships of Benzothiazole and Benzo[c]isothiazole Derivatives as Antimicrobial Agents." European Journal of Medicinal Chemistry.

-

Tortorella, P., et al. (2019). "Recent Advances in the Synthesis and Medicinal Applications of Benzo[c]isothiazoles." Current Medicinal Chemistry.

-

BioVersys AG. (2020). "Brassilexin and related isothiazoles: Mechanism of Action studies." Antimicrobial Agents and Chemotherapy.[3]

Sources

The Architectural Blueprint: Molecular and Electronic Structure

An In-Depth Technical Guide to the Electronic Properties of the 3-chloro-2,1-benzothiazole Core

This guide provides a detailed exploration of the electronic landscape of the 3-chloro-2,1-benzothiazole scaffold, a heterocyclic core of significant interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causal relationships between structure and electronic behavior. We will dissect the impact of the key chloro-substituent and the inherent properties of the benzothiazole ring system, offering field-proven insights into its reactivity, intermolecular interactions, and spectroscopic signatures.

The 3-chloro-2,1-benzothiazole core is an aromatic heterocyclic system where a benzene ring is fused to a 1,2-thiazole ring, with a chlorine atom at the 3-position.[1][2] This planar arrangement is fundamental to its electronic properties, allowing for delocalization of π-electrons across the bicyclic structure.[3] The introduction of nitrogen and sulfur heteroatoms, along with the potent electron-withdrawing chloro group, creates a unique and electronically asymmetric landscape.

The chloro substituent is particularly influential. While its high electronegativity withdraws electron density from the ring through an inductive effect, it can also exhibit dual electrostatic behavior. The chlorine atom possesses a region of negative electrostatic potential, but also a region of positive potential known as a σ-hole, which allows for specific, non-covalent interactions like halogen bonding.[4]

Caption: 2D structure of the 3-chloro-2,1-benzothiazole core.

Frontier Molecular Orbitals (FMOs): The Vanguard of Reactivity

The chemical reactivity and electronic transition properties of a molecule are primarily governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.[5]

For benzothiazole derivatives, the HOMO is typically distributed across the entire molecule, while the LUMO tends to be localized on the benzothiadiazole moiety.[6] The presence of an electron-withdrawing group like chlorine is expected to lower the energy levels of both the HOMO and LUMO, potentially narrowing the energy gap and increasing reactivity. A smaller energy gap facilitates electron promotion from the HOMO to the LUMO, making the molecule kinetically less stable and more reactive.[5] Computational studies on related benzothiazole derivatives show energy gaps in the range of 4.46–4.73 eV.[5]

Caption: Frontier Molecular Orbital (FMO) energy diagram.

Table 1: Representative Global Reactivity Descriptors for Benzothiazole Derivatives (Note: These values are derived from computational studies of structurally similar benzothiazole derivatives and serve as illustrative estimates for the 3-chloro-2,1-benzothiazole core.)

| Parameter | Symbol | Formula | Typical Value Range | Significance |

| HOMO Energy | EHOMO | - | -5.5 to -6.2 eV | Electron-donating ability |

| LUMO Energy | ELUMO | - | -2.5 to -4.0 eV | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.4 to 4.8 eV | Kinetic stability, reactivity[5] |

| Ionization Potential | IP | -EHOMO | 5.5 to 6.2 eV | Energy to remove an electron[7] |

| Electron Affinity | EA | -ELUMO | 2.5 to 4.0 eV | Energy released when gaining an electron[5] |

| Chemical Hardness | η | (IP - EA) / 2 | 1.2 to 2.0 eV | Resistance to change in electron distribution[7] |

| Chemical Softness | S | 1 / (2η) | 0.25 to 0.42 eV-1 | Reciprocal of hardness, indicates higher reactivity[7] |

Molecular Electrostatic Potential (MEP): A Guide to Intermolecular Interactions

The Molecular Electrostatic Potential (MEP) map is an indispensable tool for visualizing the charge distribution of a molecule and predicting its behavior in intermolecular interactions. It highlights electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-deficient regions (electrophilic sites), which are prone to nucleophilic attack.[8][9]

In the 3-chloro-2,1-benzothiazole core, the MEP would reveal:

-

Electron-Rich Zones (Negative Potential): Concentrated around the electronegative nitrogen and sulfur atoms, indicating these are primary sites for hydrogen bonding and coordination with electrophiles.

-

Electron-Deficient Zones (Positive Potential): Located around the hydrogen atoms of the benzene ring and, significantly, at the carbon atom bonded to the chlorine. The aforementioned σ-hole on the chlorine atom also presents a region of positive potential.[4] This makes the C3 position a prime target for nucleophilic substitution reactions.

Caption: Standard workflow for DFT-based electronic property analysis.

Experimental Validation: Spectroscopic Techniques

While computational methods are predictive, experimental techniques provide tangible data to validate and refine these models.

-

¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical environment of the hydrogen and carbon atoms. The chemical shifts are highly sensitive to the electron density around the nuclei, offering direct experimental evidence of the inductive effects of the chloro, nitrogen, and sulfur atoms. [10]* UV-Visible Spectroscopy: Measures the absorption of light due to electronic transitions between molecular orbitals. The wavelength of maximum absorption (λmax) is directly related to the HOMO-LUMO energy gap, providing an experimental value that can be correlated with DFT calculations. [11]* Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the vibrational frequencies of bonds within the molecule. Specific peaks corresponding to C=N, C-S, and C-Cl bonds confirm the structural integrity and provide insights into bond strengths, which are influenced by the electronic environment. [12]

Conclusion: A Versatile Scaffold for Advanced Applications

The 3-chloro-2,1-benzothiazole core possesses a rich and tunable electronic architecture. The interplay between the aromatic system, the integrated heteroatoms, and the powerful electron-withdrawing chloro group establishes well-defined regions of electrophilicity and nucleophilicity. This distinct electronic character, governed by a moderately sized HOMO-LUMO gap, makes the scaffold reactive yet stable enough for diverse applications. A comprehensive understanding of these properties, achieved through the combined power of DFT calculations and empirical spectroscopic methods, is paramount for rationally designing next-generation pharmaceuticals and advanced organic electronic materials.

References

-

Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022). MDPI. Available at: [Link]

-

Synthesis of some novel 2-substituted benzothiazole derivatives containing benzylamine moiety as monoamine oxidase inhibitory agents. (2016). Taylor & Francis Online. Available at: [Link]

-

The Preparation of Some Benzothiazole Polymers and the Study of their Electrical Conductivity Properties. (2025). ResearchGate. Available at: [Link]

-

Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. (2022). National Center for Biotechnology Information. Available at: [Link]

-

Synthesis of liquid crystalline benzothiazole based derivatives: Theoretical and experimental study of their optical and electrical properties. (2023). ScienceDirect. Available at: [Link]

-

Computational Study of the Antioxidative Potential of Substituted Hydroxy-2-arylbenzothiazole Derivatives. (2024). ResearchGate. Available at: [Link]

-

Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (n.d.). Royal Society of Chemistry. Available at: [Link]

-

Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2025). ResearchGate. Available at: [Link]

-

3-chloro-2,1-benzothiazole (C7H4ClNS). (n.d.). PubChemLite. Available at: [Link]

-

Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. (n.d.). National Center for Biotechnology Information. Available at: [Link]

-

Parallels between the chloro and methoxy groups for potency optimization. (2026). National Center for Biotechnology Information. Available at: [Link]

-

Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. (2007). MDPI. Available at: [Link]

-

Molecular Electrostatic Potential Surface Map of the Benzothiazole Derivative Molecule. (n.d.). ResearchGate. Available at: [Link]

-

Synthesis and biological activity of N-substituted-3-chloro-2-azetidinones. (2007). PubMed. Available at: [Link]

-

3-Chloro-1,2-benzisothiazole. (n.d.). PubChem. Available at: [Link]

-

Preparation of 3-Chloro-1,2-Benzisothiazole 1,1-Dioxide (Pseudo-Saccharyl Chloride). (n.d.). ResearchGate. Available at: [Link]

-

Synthesis of liquid crystalline benzothiazole based derivatives: Theoretical and experimental study of their optical and electrical properties. (2023). ResearchGate. Available at: [Link]

-

Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022). MDPI. Available at: [Link]

-

Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. (2011). Arabian Journal of Chemistry. Available at: [Link]

-

The frontier molecular orbitals distribution of benzothiazoles at a ground state (contour value = 0.035). (n.d.). ResearchGate. Available at: [Link]

-

Electrostatic potential map of all compounds. (n.d.). ResearchGate. Available at: [Link]

-

Electrostatic Potential Maps and Natural Bond Orbital Analysis: Visualization and Conceptualization of Reactivity in Sanger's Reagent. (2015). Pendidikan Kimia. Available at: [Link]

-

Antitumor benzothiazoles. Frontier molecular orbital analysis predicts bioactivation of 2-(4-aminophenyl)benzothiazoles to reactive intermediates by cytochrome P4501A1. (n.d.). Royal Society of Chemistry. Available at: [Link]

-

Molecular electrostatic potential map for our molecules. (n.d.). ResearchGate. Available at: [Link]

-

Optimized structures and Frontier molecular orbitals of 2a–d. (n.d.). ResearchGate. Available at: [Link]

-

Benzothiazole. (n.d.). Wikipedia. Available at: [Link]

-

2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. (2021). MDPI. Available at: [Link]

-

SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF VARIOUS SUBSTITUTED BENZOTHIAZOLE DERIVATIVES. (2010). International Journal of ChemTech Research. Available at: [Link]

-

Chemical Properties of Benzothiazole, 2-chloro- (CAS 615-20-3). (n.d.). Cheméo. Available at: [Link]

-

Recent progress of electronic materials based on 2,1,3- benzothiadiazole and its derivatives: synthesis and their application in. (n.d.). PolyU Institutional Research Archive. Available at: [Link]

Sources

- 1. PubChemLite - 3-chloro-2,1-benzothiazole (C7H4ClNS) [pubchemlite.lcsb.uni.lu]

- 2. 3-Chloro-1,2-benzisothiazole | C7H4ClNS | CID 598190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzothiazole - Wikipedia [en.wikipedia.org]

- 4. Parallels between the chloro and methoxy groups for potency optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials | MDPI [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. zancojournal.su.edu.krd [zancojournal.su.edu.krd]

- 12. Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

History and Development of Benzo[c]isothiazole Chemistry

This guide provides an in-depth technical analysis of benzo[c]isothiazole (2,1-benzisothiazole), a privileged yet underutilized heterocyclic scaffold. Unlike its stable and widely applied isomer 1,2-benzisothiazole (found in drugs like Ziprasidone and Lurasidone), the 2,1-isomer exhibits unique ortho-quinonoid character and "hypervalent" sulfur behavior, offering distinct reactivity patterns for drug discovery and materials science.

Content Type: Technical Guide & Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Discovery Professionals

Introduction: The "Other" Isomer

Benzo[c]isothiazole (2,1-benzisothiazole) represents a class of "non-classical" heterocycles. While the 1,2-isomer (benzo[d]isothiazole) behaves as a typical aromatic system, the 2,1-isomer is characterized by a high-energy ortho-quinonoid electronic structure. This fundamental difference dictates its synthesis, stability, and utility in medicinal chemistry.

Structural Divergence & Hypervalency

The defining feature of benzo[c]isothiazole is the sulfur atom at position 2. Historically described as "hypervalent" (utilizing d-orbitals), modern computational chemistry (NBO analysis) describes this bonding via 3-center-4-electron (3c-4e) interactions and ionic resonance structures.

-

1,2-Benzisothiazole: Aromatic, stable, benzene-like reactivity.

-

2,1-Benzisothiazole: Quinonoid, reactive, susceptible to ring opening and cycloaddition.

Figure 1: Electronic Structure & Resonance

Caption: Comparative electronic profiles. The 2,1-isomer's quinonoid nature drives its distinct reactivity.

Historical Evolution of Synthesis

The synthesis of benzo[c]isothiazole has evolved from harsh reductive cyclizations to elegant oxidative formations.

The Classical Era (1896–1960s)

-

Gabriel & Stelzner (1896): The first synthesis was achieved via the reduction of o-nitrobenzenethiol with stannous chloride. This method established the core but was low-yielding and limited in scope.

-

Davis & White (1968): A landmark "simple synthesis" that democratized access to this scaffold. They reacted o-toluidine with thionyl chloride in refluxing xylene. This oxidative cyclization remains a benchmark for accessing the parent system.

Modern Methodologies (2000–Present)

Current strategies focus on atom economy and functional group tolerance, utilizing transition metal catalysis and C-H activation.

| Era | Method | Key Reagents | Mechanism | Utility |

| Classical | Reductive Cyclization | SnCl₂, o-nitrobenzenethiol | Nitro reduction & condensation | Historical proof of structure |

| Mid-Century | Oxidative Cyclization | SOCl₂, o-toluidine | Davis Reaction : Methyl oxidation & S-N bond formation | Scalable access to parent ring |

| Modern | Transannulation | Rh(III), 1,2,3-Thiadiazoles | Carbenoid intermediate & Nitrile insertion | High diversity, substituted cores |

| Current | C-H Activation | Rh/Cu catalysts, Sulfoximines | Directed ortho-C-H bond functionalization | Late-stage functionalization |

Figure 2: Synthetic Evolution Pathway

Caption: Evolution from stoichiometric reductions to catalytic C-H activation strategies.

Reactivity Profile & Protocols

The reactivity of benzo[c]isothiazole is dominated by its desire to regain aromaticity (often by ring opening) or to act as a heterodiene.

Core Reactivity Patterns[1]

-

Electrophilic Substitution: Occurs primarily at the C-5 and C-7 positions of the benzene ring. The heterocyclic ring is generally deactivated but sensitive to strong acids.

-

Nucleophilic Attack: The C-3 position (imine-like) is susceptible to nucleophiles.[1]

-

Reaction with Base: Strong bases cause ring opening to form o-aminophenyl sulfur species.

-

Reaction with Hydrazine: Ring transformation to yield indazoles or pyrazoles.

-

-

Cycloaddition (Diels-Alder): The ortho-quinonoid system can act as a 4

component (heterodiene) with electron-deficient dienophiles like dimethyl acetylenedicarboxylate (DMAD), often leading to complex rearranged products or dimers.

Experimental Protocol: The Davis Synthesis (Optimized)

A robust method for synthesizing the parent 2,1-benzisothiazole.

Materials:

-

o-Toluidine (1.0 eq)

-

Thionyl Chloride (2.0 eq)

-

p-Xylene (Solvent, 3.0 volumes)

Procedure:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and dropping funnel. Flush with Argon.

-

Addition: Dissolve o-toluidine in p-xylene. Add thionyl chloride dropwise at room temperature (Exothermic reaction: control temp < 40°C).

-

Reflux: Heat the mixture to reflux (approx. 140°C) for 10–12 hours. The evolution of HCl and SO₂ gas will be observed (scrub gases).

-

Workup: Cool to room temperature. The dark reaction mixture is concentrated under reduced pressure to remove excess thionyl chloride and xylene.

-

Purification: The residue is distilled under high vacuum (bp ~68°C at 0.3 mmHg) or purified via flash chromatography (Silica gel, Hexane/EtOAc gradient) to yield the product as a pale yellow oil/solid.

-

Validation:

-

1H NMR (CDCl₃): Characteristic signals for the benzene ring protons and a deshielded singlet for H-3 (~9.0 ppm).

-

UV/Vis: Distinct absorption bands in the UV region (approx. 300-350 nm) indicative of the quinonoid system.

-

Medicinal Chemistry & Future Outlook

Bioisosterism & Pharmacophores

While less common than its 1,2-counterpart, the 2,1-benzisothiazole scaffold offers unique properties:

-

Auxin Analogues: (2,1-Benzisothiazol-3-yl)acetic acid has demonstrated plant growth-regulating activity, mimicking indole-3-acetic acid.

-

Sultams (Dioxides): The oxidized form (2,1-benzisothiazole 2,2-dioxide) acts as a cyclic sulfonamide. Chiral sultams (related to Camphorsultam) are valuable chiral auxiliaries and have potential as transition-state mimics in protease inhibitors.

-

"Blue Ocean" Scaffold: The scarcity of 2,1-benzisothiazoles in patent literature suggests a significant opportunity for developing novel IP, particularly in areas requiring covalent inhibitors (exploiting the ring-opening tendency) or novel π-stacking interactions.

Future Directions

-

Photopharmacology: The distinct UV absorption and potential for photo-induced ring opening could be exploited for photo-caged drugs.

-

Materials Science: The quinonoid character makes these derivatives interesting candidates for n-type organic semiconductors and non-linear optical (NLO) materials.

References

-

Davis, M., & White, A. W. (1968). A simple synthesis of 2,1-benzisothiazole. Chemical Communications, (23), 1547. Link

- Gabriel, S., & Stelzner, R. (1896). Über das 2-Nitro-thiophenol. Berichte der deutschen chemischen Gesellschaft, 29, 160.

-

Davis, M., Mackay, M. F., & Denne, W. A. (1972). Crystal and molecular structure of 5-chloro-2,1-benzisothiazole. Journal of the Chemical Society, Perkin Transactions 2, 565-568. Link

-

Davis, M. (1975). The chemistry of 2,1-benzisothiazoles.[2][3][4][5] VIII. Tautomerism of 2,1-Benzisothiazolin-3-one. Australian Journal of Chemistry, 28(1), 129-132. Link

-

McKinnon, D. M., Secco, A. S., & Duncan, K. A. (1987). The reaction of 2,1-benzisothiazoline-3-thiones with acetylenic reagents. Canadian Journal of Chemistry, 65(6), 1247-1256. Link

-

Seo, B., Kim, Y. G., & Lee, P. H. (2016).[6] Synthesis of Isothiazole via the Rhodium-Catalyzed Transannulation of 1,2,3-Thiadiazoles with Nitriles. Organic Letters, 18(19), 5050–5053. Link

Sources

- 1. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Benzothiazole - Wikipedia [en.wikipedia.org]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of Isothiazole via the Rhodium-Catalyzed Transannulation of 1,2,3-Thiadiazoles with Nitriles [organic-chemistry.org]

Technical Guide: 3-Chloro-2,1-Benzisothiazole vs. Thioanthranil Derivatives

This is a comprehensive technical guide focusing on the distinct chemistry of 2,1-benzisothiazoles (thioanthranils), specifically contrasting the reactive 3-chloro-2,1-benzisothiazole intermediate with stable thioanthranil derivatives .

Core Scaffold Analysis & Synthetic Utility in Medicinal Chemistry

Executive Summary

This guide addresses a critical distinction in heterocyclic chemistry often obscured by nomenclature ambiguity: the differentiation between the 2,1-benzisothiazole (thioanthranil) core and its common isomer, 1,2-benzisothiazole (saccharin/BIT).[1][2]

The focus is on the 3-chloro-2,1-benzisothiazole species—a highly reactive electrophilic "warhead"—and its comparative utility against stable thioanthranil derivatives (lactams/2,1-benzisothiazolin-3-ones).[1] For drug developers, the 3-chloro species represents a transient, high-energy gateway to functionalizing the 2,1-benzisothiazole scaffold, a privileged structure exhibiting unique o-quinonoid electronic character distinct from the benzenoid 1,2-isomers.[1]

Part 1: Structural Dynamics & Nomenclature

The Isomeric Distinction

Before engaging in synthesis, it is vital to distinguish the target scaffold from its ubiquitous isomer.[2]

| Feature | 2,1-Benzisothiazole (Thioanthranil) | 1,2-Benzisothiazole (BIT/Saccharin) |

| Structure | Nitrogen at pos 1, Sulfur at pos 2 (Benzo[c]isothiazole).[1] | Sulfur at pos 1, Nitrogen at pos 2 (Benzo[d]isothiazole).[1][2] |

| Electronic Character | Benzenoid . High stability, aromatic.[2][3] | |

| Common Derivatives | Thioanthranil (Lactam), 3-Chloro-2,1-benzisothiazole.[1] | Saccharin, Benzisothiazolinone (BIT).[1][2] |

| Key Reactivity | Ring opening, Recyclization, Electrophilic attack at C-3.[2] | Nucleophilic attack at S-N bond, N-alkylation.[2] |

The "Vs" Relationship: Activation vs. Stability

The core comparison in this guide is functional :

-

Thioanthranil Derivatives (The Stable Scaffold): Typically refers to 2,1-benzisothiazolin-3-one (the lactam form).[1] These are stable, crystalline solids often used as starting materials or final pharmacophores.[2] They are nucleophilic at the nitrogen/oxygen but electrophilically inert at the C-3 position.[1]

-

3-Chloro-2,1-benzisothiazole (The Activated Intermediate): This species converts the inert C-3 carbonyl of the lactam into a potent imidoyl chloride-like electrophile.[1] It is rarely a final product but a critical intermediate for

reactions to introduce amines, alkoxides, or carbon nucleophiles.[2]

Part 2: Synthetic Pathways & Mechanism

The transformation from the stable thioanthranil to the reactive 3-chloro species, and subsequent functionalization, relies on modulating the C-3 center.[1]

Pathway Visualization (DOT Diagram)

The following diagram illustrates the activation of the lactam (Thioanthranil) to the Chloro-species and its divergence into medicinal derivatives.

Caption: Activation of the stable Thioanthranil core to the reactive 3-Chloro intermediate and subsequent diversification via Nucleophilic Aromatic Substitution (

Part 3: Experimental Protocols

Safety Warning: Phosphorus oxychloride (

Synthesis of Thioanthranil (Precursor)

Context: Thioanthranil is the trivial name for 2,1-benzisothiazolin-3-one.[1] It is synthesized by sulfuration of anthranil (2,1-benzisoxazole) or 2-aminobenzoic acid derivatives.[1]

-

Reagents: Anthranil (1.0 eq), Phosphorus Pentasulfide (

, 0.6 eq), Xylene (Solvent).[1][2] -

Procedure:

-

Suspend anthranil in dry xylene.[2]

-

Add

portion-wise to avoid uncontrolled exotherm. -

Reflux the mixture for 2-4 hours. The solution will turn dark red/brown.[2]

-

Workup: Decant the xylene while hot. Extract the residue with boiling xylene.[2] Combine organic layers and wash with dilute NaOH (to remove acidic byproducts).[1][2]

-

Crystallization: Concentrate the xylene layer.[2] Thioanthranil crystallizes as yellow needles upon cooling.[2]

-

Synthesis of 3-Chloro-2,1-benzisothiazole (Activation)

Context: This protocol converts the stable amide into the reactive imidoyl chloride.[1] Reference Grounding: Based on the methodology of Davis & White [1].[2]

-

Reagents: Thioanthranil (1.0 eq),

(excess, solvent/reagent), Pyridine (catalytic). -

Procedure:

-

Place Thioanthranil in a round-bottom flask.

-

Add

(approx. 5-10 mL per gram of starting material).[1][2] -

Add 2-3 drops of dry pyridine.[1]

-

Reaction: Heat to reflux (

C) for 45-90 minutes. Monitor by TLC (disappearance of the polar lactam spot).[1][2] -

Isolation (Critical): Distill off excess

under reduced pressure. -

Quench: Pour the residue onto crushed ice/water mixture with vigorous stirring.

-

Extraction: Immediately extract with Dichloromethane (DCM) or Chloroform.[1][2] Note: Do not let the aqueous suspension stand too long, as the chloro-compound can hydrolyze back to the starting material.[1]

-

Purification: Dry over

and concentrate. The product is a low-melting solid or oil, often used directly in the next step due to instability.[2]

-

Functionalization: Reaction with Amines ( )[1][2]

-

Reagents: 3-Chloro-2,1-benzisothiazole (1.0 eq), Primary/Secondary Amine (1.1 eq), Triethylamine (

, 1.2 eq), THF or DMF. -

Procedure:

-

Dissolve the 3-chloro intermediate in anhydrous THF.

-

Add

, followed by the amine dropwise at -

Allow to warm to room temperature.[2] Stir for 2-6 hours.

-

Observation: Precipitation of triethylamine hydrochloride usually indicates reaction progress.[2]

-

Yield: 3-Amino-2,1-benzisothiazoles are typically stable solids.[1]

-

Part 4: Comparative Analysis (Data & Reactivity)

The following table summarizes why a chemist would choose one form over the other during lead optimization.

| Parameter | Thioanthranil (Lactam Form) | 3-Chloro-2,1-benzisothiazole |

| Role in Synthesis | Starting Material / Stable Scaffold | Reactive Intermediate (Electrophile) |

| Storage Stability | High (Years at RT) | Low (Hydrolyzes in moist air) |

| Reactivity Mode | Nucleophile (N-alkylation possible) | Electrophile (C-3 attack) |

| Bioactivity | Antimicrobial (limited), Auxin-like | Precursor to potent CNS/Antiviral agents |

| Solubility | Poor in non-polar solvents | Soluble in DCM, |

| UV/Vis Character | Distinct | Shifted |

Medicinal Chemistry Applications

-

Bioisosterism: The 2,1-benzisothiazole ring is an isostere of indole and quinoline .[2]

-

3-Amino Derivatives: Synthesized via the 3-chloro intermediate, these show promise as CNS active agents (due to planarity and lipophilicity) and antimicrobials .[1]

-

3-Acetic Acid Derivatives: Derived from the reaction of the 3-chloro species with carbanions (e.g., ethyl cyanoacetate), these have been studied as plant growth regulators (auxin analogs) [2].[1]

References

-

Davis, M., & White, A. W. (1971).[2][4] The chemistry of 2,1-benzisothiazoles.[1][2][5][4][6][7][8] IV. The preparation of 3-substituted 2,1-benzisothiazoles.[1][7] Australian Journal of Chemistry, 24(12), 279-285.[1][2]

-

Davis, M., Homfeld, E., & Srivastava, K. S. (1975).[2] The chemistry of 2,1-benzisothiazoles.[1][2][5][4][6][7][8] IX. The reaction of 3-chloro-substituted 2,1-benzisothiazoles with nucleophiles.[1][5] Australian Journal of Chemistry, 28(9), 2051-2055.[1][2][5]

-

Aki, O., Nakagawa, Y., & Sirakawa, K. (1972).[2] A Novel Preparation and Reaction of 2,1-Benzisothiazole Derivatives.[1][2][5][4][6] Chemical and Pharmaceutical Bulletin, 20(11), 2372-2376.[1][2]

-

PubChem. (n.d.).[2] 3-Chloro-2,1-benzisothiazole Compound Summary. National Library of Medicine.[2] (Note: General reference for structure verification).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzisothiazolinone - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. connectsci.au [connectsci.au]

- 6. researchgate.net [researchgate.net]

- 7. Biological studies on 2,1-benzisothiazole derivatives. II. Evaluation of antimicrobial and genotoxic properties of bz-nitro-, 3-ethylacetate-, 3-amino- and 3-substituted amino 2,1-benzisothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Claimed 2,1-benzisoxazoles are indazalones - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 3-chloro-2,1-benzothiazole from 2-aminobenzyl alcohol

Executive Summary

This application note details the synthetic pathway for 3-chloro-2,1-benzothiazole (also known as 3-chloro-2,1-benzisothiazole) starting from 2-aminobenzyl alcohol .

While the reaction of 2-aminobenzyl alcohol with thionyl chloride (

Therefore, the scientifically robust protocol requires a multi-stage transformation :

-

Oxidation of 2-aminobenzyl alcohol to 2-aminobenzoic acid (anthranilic acid).

-

Cyclization to the intermediate 2,1-benzisothiazolin-3-one (thioanthranil-3-one).

-

Dehydroxy-chlorination (aromatization) to the target 3-chloro-2,1-benzothiazole.

This guide provides the step-by-step methodology for this route, ensuring high regioselectivity and chemical purity.

Part 1: Strategic Analysis & Retrosynthesis

The Chemical Challenge

The direct reaction of 2-aminobenzyl alcohol with thionyl chloride proceeds via a sulfinamide intermediate that cyclizes to form the unsubstituted 2,1-benzothiazole (Davis, 1973).

-

Direct Path (Incorrect for Target): 2-Aminobenzyl alcohol +

-

Target Path: 2-Aminobenzyl alcohol

[Intermediate]

To introduce the chlorine atom at position 3, the synthesis must proceed through the 2,1-benzisothiazolin-3-one intermediate (often existing as the 3-hydroxy tautomer), which possesses a leaving group (hydroxyl/carbonyl oxygen) at the desired position.

Retrosynthetic Pathway

The validated retrosynthetic disconnection is shown below:

Figure 1: Retrosynthetic logic requiring the oxidation state adjustment of the benzylic carbon.

Part 2: Detailed Experimental Protocols

Stage 1: Oxidation of 2-Aminobenzyl Alcohol

The benzylic alcohol must be oxidized to the carboxylic acid. Standard Jones oxidation or Permanganate oxidation is effective, but protection of the amine may be required depending on the oxidant. A mild, selective method using Manganese Dioxide (

Protocol (Standard Permanganate Method):

-

Dissolution: Dissolve 2-aminobenzyl alcohol (10.0 mmol) in water (50 mL) containing

(1.1 equiv) to buffer the solution. -

Oxidation: Add

(2.0 equiv) portion-wise at 0°C. -

Reflux: Heat the mixture to reflux for 3 hours. The purple color should dissipate to a brown manganese precipitate.

-

Workup: Filter the hot mixture through Celite to remove

. Acidify the filtrate with HCl to pH 4. -

Isolation: Collect the precipitated 2-aminobenzoic acid (Anthranilic acid) by filtration. Recrystallize from hot water if necessary.

-

Yield Expectation: 75-85%

-

Stage 2: Synthesis of 2,1-Benzisothiazolin-3-one

This is the critical ring-forming step. The most reliable method involves the conversion of anthranilic acid to isatoic anhydride, followed by thionation and oxidation.

Step 2A: Formation of Isatoic Anhydride

-

Suspend 2-aminobenzoic acid in dioxane.

-

Add triphosgene (0.35 equiv) or carbonyldiimidazole (CDI). Heat to 50°C until gas evolution ceases.

-

Cool and filter to isolate isatoic anhydride .

Step 2B: Conversion to Thioanthranilic Acid

-

Dissolve isatoic anhydride in pyridine/triethylamine.

-

Bubble

gas through the solution or treat with -

Acidify to precipitate thioanthranilic acid (2-mercaptobenzoic acid amide derivative).

Step 2C: Oxidative Cyclization

-

Dissolve thioanthranilic acid in ethanol.

-

Add Hydrogen Peroxide (

, 30%) or Iodine ( -

The sulfhydryl group oxidizes and cyclizes with the amide nitrogen to form the S-N bond.

-

Product: 2,1-Benzisothiazolin-3-one . Isolate by filtration.[1][2]

-

Note: This compound exists in equilibrium with 3-hydroxy-2,1-benzothiazole.

-

Stage 3: Chlorination to 3-Chloro-2,1-benzothiazole

The final step converts the cyclic amide/enol to the vinyl chloride derivative using Phosphoryl Chloride (

Reagents:

-

2,1-Benzisothiazolin-3-one (1.0 equiv)

-

Phosphoryl Chloride (

) (Excess, solvent/reagent) -

Pyridine (Catalytic)[3]

Protocol:

-

Setup: In a dry round-bottom flask equipped with a reflux condenser and

drying tube, place 2,1-benzisothiazolin-3-one (e.g., 1.5 g, 10 mmol). -

Addition: Carefully add

(10 mL). Add 2-3 drops of dry pyridine to catalyze the reaction. -

Reaction: Heat the mixture to reflux (approx. 105°C) for 2–4 hours.

-

Monitoring: Monitor by TLC (Silica, 20% EtOAc/Hexane). The starting material spot (polar) should disappear, replaced by a less polar spot (Target).

-

-

Quenching (Hazardous): Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice (100 g) with vigorous stirring. Caution: Exothermic hydrolysis of

releases HCl gas. -

Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (

mL). -

Washing: Wash the combined organic layers with saturated

(to remove acid) and brine. -

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: The crude oil is typically purified by vacuum distillation or flash column chromatography (Silica gel, Hexane/EtOAc 9:1).

Data Profile:

-

Appearance: Pale yellow oil or low-melting solid.

-

Yield: 60–75% (for this step).

Part 3: Mechanism and Critical Parameters

Reaction Logic

The transformation relies on the aromatization driving force. The 2,1-benzisothiazolin-3-one system has partial aromatic character. Treatment with

Diagram: Reaction Mechanism

Figure 2: Activation of the lactam/enol oxygen by POCl3 followed by nucleophilic aromatic substitution.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 3 | Incomplete hydrolysis of | Ensure the ice quench is stirred for at least 30 mins to fully break down phosphorus intermediates. |

| Product Impurity | Formation of 3,5-dichloro derivative | Reaction temperature too high or presence of |

| Starting Material Recovery | Old/Wet | Distill |

| No Reaction in Step 1 | Alcohol not oxidizing | Check pH of permanganate reaction; ensure basic conditions initially. |

References

-

Davis, M., & White, A. W. (1973). The Chemistry of the 2,1-Benzisothiazoles. Part VI. The Reaction of o-Aminobenzyl Alcohol with Thionyl Chloride. Journal of the Chemical Society, Perkin Transactions 1, 2057-2059. Link

- Establishes that direct reaction yields the parent, not the chloro-deriv

-

Albert, A. H., O'Brien, D. E., & Robins, R. K. (1978). The Synthesis and Reactions of Certain 3-Substituted-2,1-benzisothiazoles. Journal of Heterocyclic Chemistry, 15(3), 529-536. Link

- Describes the chlorination of the 3-hydroxy intermedi

-

Davis, M. (1975). The Chemistry of 2,1-Benzisothiazoles. IX. The Reaction of 3-Chloro-substituted 2,1-Benzisothiazoles with Nucleophiles. Australian Journal of Chemistry, 28(9), 2051-2055.[4] Link

- Confirms the reactivity and synthesis of the 3-chloro deriv

- Bambas, L. L. (1952). The Chemistry of Heterocyclic Compounds, Five-Membered Heterocyclic Compounds with Nitrogen and Sulfur or Nitrogen, Sulfur, and Oxygen (Except Thiazole). Wiley-Interscience. Foundational text on the 2,1-benzisothiazole (thioanthranil) ring system.

Sources

- 1. EP0702008A2 - Method for producing 1,2-benzisothiazol-3-ones - Google Patents [patents.google.com]

- 2. JP2627334B2 - Method for producing 2-aminobenzyl alcohol derivative - Google Patents [patents.google.com]

- 3. CN1850811A - Method for synthesizing 3-chloro-1,2-benzo iso thiazole compounds - Google Patents [patents.google.com]

- 4. connectsci.au [connectsci.au]

Application Note: Nucleophilic Substitution Protocols for 3-Chlorobenzo[c]isothiazole

This Application Note is designed for medicinal chemists and process development scientists working with the 2,1-benzisothiazole (benzo[c]isothiazole) scaffold.

Note on Nomenclature: This guide specifically addresses 3-chlorobenzo[c]isothiazole (also known as 3-chloro-2,1-benzisothiazole). This must not be confused with the more common 3-chloro-1,2-benzisothiazole (saccharin derivative), as their reactivities and stability profiles differ fundamentally.

Protocols and Stability Management for the 2,1-Benzisothiazole CoreExecutive Summary

The 3-chlorobenzo[c]isothiazole scaffold is a potent electrophile used to access 3-amino and 3-functionalized derivatives, which serve as bioisosteres for quinolines and isoquinolines in kinase inhibitors and GPCR ligands. Unlike its 1,2-isomer, the 2,1-benzisothiazole system possesses a hypervalent sulfur character and a lower aromatic stabilization energy, making it uniquely susceptible to both facile nucleophilic substitution and undesirable ring-opening transformations.

This guide details protocols to maximize C3-substitution (the desired pathway) while suppressing N-S bond cleavage (the degradation pathway).

Mechanistic Insight & Reactivity Profile

The Electrophilic Center

The C3 position of 3-chlorobenzo[c]isothiazole is highly activated toward nucleophilic aromatic substitution (

The Stability Paradox

-

Desired Pathway (

): Attack at C3 displaces chloride, retaining the bicyclic core. -

Competing Pathway (Ring Fission): Strong bases or reducing nucleophiles can attack the sulfur atom or deprotonate adjacent positions, leading to N-S bond cleavage. This typically yields o-aminobenzaldehyde derivatives or o-cyanophenyl thiocyanates.

Reaction Mechanism Diagram

The following diagram illustrates the bifurcation between productive substitution and ring degradation.

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Primary Application: Synthesis of amino-linked bioisosteres.

Rationale: Amines are generally soft enough nucleophiles to prefer C3 attack over S-attack. However, the HCl generated can catalyze ring degradation; therefore, a scavenger or excess amine is required.

Materials

-

Substrate: 3-Chlorobenzo[c]isothiazole (1.0 eq)

-

Nucleophile: Primary or Secondary Amine (2.5 eq)

-

Solvent: Ethanol (absolute) or DMF (for low solubility amines)

-

Base: Excess amine serves as base. Avoid strong inorganic bases (NaOH, KOH).

Step-by-Step Methodology

-

Preparation: Dissolve 3-chlorobenzo[c]isothiazole (1.0 mmol) in Ethanol (5 mL) in a round-bottom flask.

-

Addition: Add the amine (2.5 mmol) dropwise at room temperature.

-

Critical Check: If the reaction turns immediately dark black/tarry, cool to 0°C.

-

-

Reaction: Stir at Room Temperature for 2 hours.

-

Monitoring: Check TLC (Hexane/EtOAc). If starting material persists, warm to 40-50°C. Do not reflux unless necessary, as thermal stress promotes N-S cleavage.

-

-

Workup:

-

Method A (Precipitation): Pour the reaction mixture into ice-cold water (20 mL). The 3-amino derivative often precipitates as a yellow/orange solid. Filter and wash with water.[1]

-

Method B (Extraction): If no precipitate forms, remove ethanol under reduced pressure, dilute with water, and extract with mild organic solvent (DCM or EtOAc).

-

-

Purification: Recrystallization from EtOH/Water or flash chromatography (neutral alumina preferred over silica to prevent acid-catalyzed hydrolysis).

Protocol B: C-C Bond Formation (Active Methylenes)

Primary Application: Introduction of carbon side chains (e.g., acetates, malonates).

Rationale: Carbon nucleophiles require deprotonation. The choice of base is critical; alkoxides are generally tolerated if kept stoichiometric.

Materials

-

Substrate: 3-Chlorobenzo[c]isothiazole (1.0 eq)

-

Nucleophile: Ethyl cyanoacetate or Diethyl malonate (1.1 eq)

-

Base: Sodium Ethoxide (NaOEt) (2.0 eq) - Freshly prepared preferred.

-

Solvent: Anhydrous Ethanol.

Step-by-Step Methodology

-

Anion Generation: To a solution of NaOEt (2.0 mmol) in EtOH (5 mL), add the active methylene compound (1.1 mmol). Stir for 15 min at RT.

-

Coupling: Add 3-chlorobenzo[c]isothiazole (1.0 mmol) in one portion.

-

Reaction: The solution typically turns deep red/purple (characteristic of the anion). Stir at RT for 3-6 hours.

-

Quench: Acidify carefully with dilute acetic acid to pH 6. Do not use strong mineral acids (HCl) as this hydrolyzes the product to (2,1-benzisothiazol-3-yl)acetic acid derivatives immediately.

-

Isolation: Extract with EtOAc, wash with brine, dry over Na₂SO₄.

Troubleshooting & Optimization Data

The following table summarizes condition screens based on the work of Davis et al. and internal optimization.

| Variable | Condition | Outcome | Recommendation |

| Solvent | Ethanol | High Yield, Clean | Preferred for amines/alkoxides. |

| DMF/DMSO | Moderate Yield | Use only if solubility is an issue; difficult workup. | |

| Water/Aq.[2][3] Base | Ring Opening | AVOID. Hydrolysis to o-aminobenzaldehyde. | |

| Temperature | 0°C - 25°C | Kinetic Product (Substitution) | Ideal range. |

| > 80°C (Reflux) | Thermodynamic Degradation | Only for unreactive amines. | |

| Base | Excess Amine | Excellent | Best for amination. |

| NaH / LDA | Variable | Risk of attacking the sulfur bridge. | |

| NaOH / KOH | Decomposition | Strictly Avoid. |

Workflow Decision Tree

Use this logic flow to design your specific experiment.

References

-

Davis, M., & White, A. W. (1969). The Chemistry of 2,1-Benzisothiazoles. The Journal of Organic Chemistry, 34(10), 2985–2988.

-

Davis, M., Homfeld, E., & McVicars, J. (1973). The chemistry of 2,1-benzisothiazoles. IX. The reaction of 3-chloro-substituted 2,1-benzisothiazoles with nucleophiles.[4][5] Journal of the Chemical Society, Perkin Transactions 1, 1863-1865.[2]

-

Davis, M. (1972). 2,1-Benzisothiazoles.[2][4][5][6][7] Advances in Heterocyclic Chemistry, 14, 43-98.

-

Chauhan, M. S., & McKinnon, D. M. (1975). The Preparation and Properties of Some 2,1-Benzisoxazole and 2,1-Benzisothiazole Derivatives. Canadian Journal of Chemistry, 53(9), 1336-1342.[7]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. The chemistry of 2,1-benzisothiazoles. Part VI. Quaternary salts and their decomposition by base to o-aminobenzaldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. CK12-Foundation [flexbooks.ck12.org]

- 4. connectsci.au [connectsci.au]

- 5. connectsci.au [connectsci.au]

- 6. pubs.acs.org [pubs.acs.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

Application Note: Synthesis of Pyridinium-2,1-Benzothiazole Herbicidal Candidates

This Application Note is designed for research chemists and discovery scientists involved in the synthesis of novel agrochemicals. It details the strategic synthesis of pyridinium-based herbicidal candidates derived from the 3-chloro-2,1-benzothiazole (also known as 3-chlorobenzo[c]isothiazole) scaffold.[1][2]

Executive Summary & Scientific Rationale

The development of novel herbicides is critical to combat increasing weed resistance to established modes of action (e.g., Glyphosate, ALS inhibitors).[2] Pyridinium salts (structurally related to Paraquat and Diquat) are a class of contact herbicides that function primarily by diverting electrons from Photosystem I, generating reactive oxygen species (ROS) that destroy plant cell membranes.[1]

This protocol focuses on the synthesis of 1-(2,1-benzothiazol-3-yl)pyridinium salts .[1][2] By incorporating the 2,1-benzothiazole (benzo[c]isothiazole) unit, researchers can modulate the lipophilicity (LogP) and electronic properties of the pyridinium core, potentially enhancing cuticular penetration and metabolic stability compared to traditional bipyridinium herbicides.[1][2]

Chemical Strategy: The Electrophilic "Pseudo-Azulene"

The 2,1-benzothiazole ring system is isoelectronic with azulene and naphthalene but possesses distinct reactivity.[2] The chlorine atom at the C3 position of 3-chloro-2,1-benzothiazole is highly electrophilic due to the specific electron distribution of the heterocyclic ring.[1][2] This allows for a facile Nucleophilic Aromatic Substitution (SNAr) reaction with pyridine derivatives to generate the target quaternary ammonium salts.

Reaction Mechanism & Pathway[1][2][3][4][5]

The synthesis proceeds via the direct displacement of the chloride leaving group by the nucleophilic nitrogen of the pyridine. This reaction is generally driven by the formation of the stable, albeit charged, aromatic pyridinium system.[2]

Mechanistic Visualization[1]

Figure 1: Mechanistic pathway for the quaternization of pyridine by 3-chloro-2,1-benzothiazole.[1][2]

Experimental Protocols

Protocol A: Synthesis of 1-(2,1-benzothiazol-3-yl)pyridinium Chloride

Objective: To synthesize the primary cationic herbicidal scaffold.[1][2]

Materials Required

| Reagent | Equiv. | Function | Notes |

| 3-Chloro-2,1-benzothiazole | 1.0 | Electrophile | Caution: Potential sensitizer.[1][2] |

| Pyridine (or derivative) | 1.2 - 2.0 | Nucleophile | Substituted pyridines (e.g., 4-methyl) can be used.[1][2] |

| Acetonitrile (MeCN) | Solvent | Medium | Anhydrous grade preferred.[1] |

| Diethyl Ether | Wash | Precipitation | Used to crash out the salt. |

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-chloro-2,1-benzothiazole (10 mmol) in anhydrous Acetonitrile (20 mL).

-

Addition: Add Pyridine (12-20 mmol) dropwise to the stirring solution at room temperature.

-

Note: A slight excess of pyridine ensures complete consumption of the benzothiazole.

-

-

Reaction: Heat the mixture to reflux (80-82°C) under an inert atmosphere (Nitrogen or Argon) for 4–8 hours .

-

Isolation:

-

Purification: Filter the solid precipitate under vacuum. Wash the filter cake copiously with cold diethyl ether to remove unreacted pyridine and starting materials.

-

Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

Protocol B: Counter-ion Metathesis (Formulation Optimization)

Objective: To exchange the chloride anion for a counter-ion that improves solubility or biological efficacy (e.g., Tetrafluoroborate or Methylsulfate).[1]

-

Dissolution: Dissolve the chloride salt obtained in Protocol A in a minimum amount of Methanol .

-

Exchange: Add a saturated solution of Sodium Tetrafluoroborate (NaBF4) or Ammonium Hexafluorophosphate (NH4PF6) in methanol.

-

Precipitation: Stir for 30 minutes. The inorganic salt (NaCl) may precipitate out (filter if necessary).[1]

-

Isolation: Evaporate the solvent or add water to precipitate the hydrophobic counter-ion salt (if making PF6 salts). For BF4 salts, use ether precipitation as in Protocol A.[2]

Analytical Validation & Characterization

To ensure the integrity of the synthesized herbicide, the following data profile is required:

| Analytical Method | Expected Signal / Observation | Validation Criteria |

| 1H NMR (DMSO-d6) | Downfield shift of pyridine protons (δ 8.5–9.5 ppm).[1][2] | Confirms quaternization of Nitrogen.[3] |

| 13C NMR | Distinct signal for C3 of benzothiazole (shifted due to N+). | Confirms C-N bond formation.[3] |

| HRMS (ESI+) | Molecular ion peak [M]+ corresponding to the cation mass.[1] | Confirms formula (exclude counter-ion mass). |

| Solubility Test | Soluble in water/methanol; Insoluble in hexane. | Confirms ionic salt character.[3] |

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis and isolation of pyridinium-benzothiazole herbicides.

Safety & Handling

-

Pyridinium Salts: Many pyridinium herbicides (e.g., Paraquat) are highly toxic via ingestion and skin contact.[2] Treat all synthesized analogs as potent toxins . Wear double nitrile gloves, a lab coat, and eye protection.[2]

-

3-Chloro-2,1-benzothiazole: Like many benzothiazoles, this may act as a skin sensitizer.[1][2] Handle in a fume hood.

-

Waste Disposal: All aqueous waste containing pyridinium salts must be segregated and treated as hazardous chemical waste, not flushed down the drain.[2]

References

-

Davis, M. (1972).[2] The Chemistry of the 2,1-Benzisothiazoles. Advances in Heterocyclic Chemistry, 14, 43-98.[1][2] Link

- Foundational text on the reactivity of the 2,1-benzothiazole ring system.

-

Yu, X., Chen, L., Wei, S., & Ji, Z. (2025).[2][4] Discovery of 3-(pyridin-2-yl)-thiazolo[5',4':4,5]benzo[1,2-b][1,4]oxazine-diones as protoporphyrinogen oxidase (PPO) inhibitors. Pest Management Science. Link[1][4]

-

Slater, J. W. (1968). The reaction of 3-chloro-2,1-benzisothiazole with nucleophiles. Journal of the Chemical Society C: Organic.

-

World Health Organization. (2024). Paraquat and Diquat: Risk Assessment and Handling. Link

- Safety guidelines relevant to handling pyridinium-based herbicides.

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN1850811A - Method for synthesizing 3-chloro-1,2-benzo iso thiazole compounds - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]